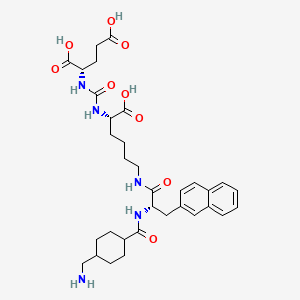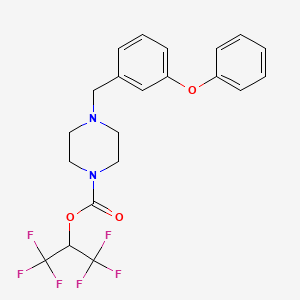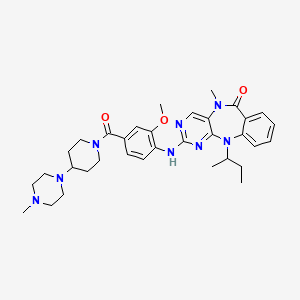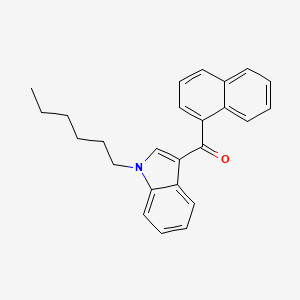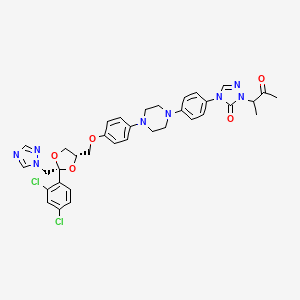
Keto Itraconazole
Übersicht
Beschreibung
Keto Itraconazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including triazole, dioxolane, and piperazine, which contribute to its unique chemical properties and reactivity.
Wirkmechanismus
Keto Itraconazole, also known as “keto-ITZ” or “4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one”, is a metabolite of the antifungal drug Itraconazole . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound, like its parent compound Itraconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol . Ergosterol is a vital component of fungal cell membranes .
Mode of Action
This compound interacts with 14-α-sterol demethylase, inhibiting the synthesis of ergosterol . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the cell membrane structure, thereby preventing the growth of the fungus .
Biochemical Pathways
The inhibition of ergosterol synthesis by this compound disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungal cell, leading to its eventual death .
Pharmacokinetics
This compound, as a metabolite of Itraconazole, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Itraconazole is highly permeable and undergoes more than 90% metabolism . The pharmacokinetics of this compound remain largely unknown due to the lack of an accurate and reliable determination method .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, this compound increases cellular permeability, leading to cell death .
Biochemische Analyse
Biochemical Properties
Keto Itraconazole interacts with the enzyme cytochrome P450 3A4, which is responsible for its metabolism . The nature of these interactions involves the conversion of Itraconazole to this compound, among other metabolites .
Cellular Effects
It is known that Itraconazole and its metabolites have an impact on fungal cell function, inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 3A4, leading to its formation from Itraconazole . This interaction is part of the metabolic process of Itraconazole, which also leads to the formation of other metabolites .
Metabolic Pathways
This compound is involved in the metabolic pathway of Itraconazole, which is mediated by the enzyme cytochrome P450 3A4 . This enzyme is responsible for the conversion of Itraconazole to this compound and other metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the dioxolane ring: This can be achieved through the reaction of a diol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the triazole ring: This step may involve the use of azide and alkyne precursors in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Formation of the piperazine ring: This can be synthesized through the reaction of a diamine with a suitable dihalide.
Final coupling reactions: The various fragments are then coupled together using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction of specific functional groups can be achieved using suitable reducing agents.
Substitution: The aromatic rings and triazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the dioxolane ring may lead to the formation of carboxylic acids, while reduction of the triazole ring may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Keto Itraconazole
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable target for further research and development.
Eigenschaften
CAS-Nummer |
112560-33-5 |
|---|---|
Molekularformel |
C35H36Cl2N8O5 |
Molekulargewicht |
719.6 g/mol |
IUPAC-Name |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1 |
InChI-Schlüssel |
GZEZATDDANETAV-CEAPFGRNSA-N |
SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Isomerische SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Kanonische SMILES |
CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Keto-itraconazole; Keto itraconazole; Ketoitraconazole; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



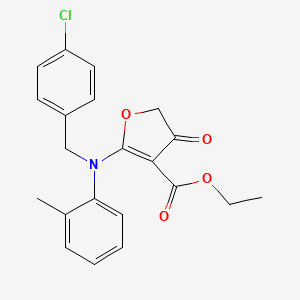
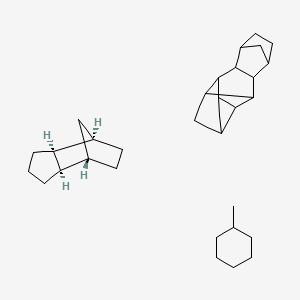

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
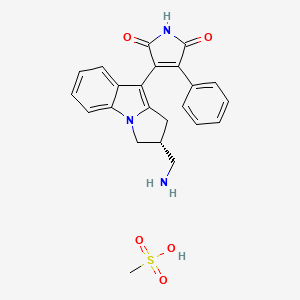
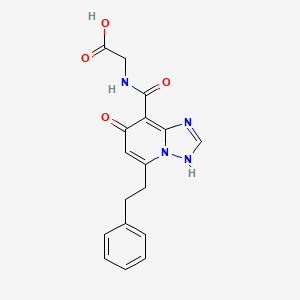
![N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide](/img/structure/B608262.png)
